molecular formula C9H9N3 B094128 6-Hydrazinylquinoline CAS No. 16023-69-1

6-Hydrazinylquinoline

Cat. No.: B094128
CAS No.: 16023-69-1
M. Wt: 159.19 g/mol
InChI Key: CLEZMGKIRJUQCT-UHFFFAOYSA-N
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Description

6-Hydrazinylquinoline is a chemical compound belonging to the class of quinoline derivatives. It has garnered significant interest in medicinal chemistry due to its diverse biological activities. The compound is characterized by the presence of a hydrazine group attached to the quinoline ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazinylquinoline typically involves the reaction of quinoline derivatives with hydrazine hydrate. One common method includes the cyclization of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide . Another approach involves the reaction of 2-hydrazinylquinoline with ethoxyethylidene, dithioacetal, and arylidene derivatives .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Hydrazinylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of amine derivatives.

    Substitution: The hydrazine group can participate in substitution reactions, forming hydrazones and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like aldehydes and ketones are commonly used in substitution reactions.

Major Products:

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Amine derivatives of quinoline.

    Substitution: Hydrazones and other substituted quinoline derivatives.

Scientific Research Applications

6-Hydrazinylquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

6-Hydrazinylquinoline can be compared with other quinoline derivatives:

Properties

IUPAC Name

quinolin-6-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-12-8-3-4-9-7(6-8)2-1-5-11-9/h1-6,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEZMGKIRJUQCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70491007
Record name 6-Hydrazinylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16023-69-1
Record name 6-Hydrazinylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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